molecular formula C18H25N5O5 B14570951 Boc-Aib-Tyr-N3 CAS No. 61480-00-0

Boc-Aib-Tyr-N3

Cat. No.: B14570951
CAS No.: 61480-00-0
M. Wt: 391.4 g/mol
InChI Key: JKEZQHPSVFTAOF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Aib-Tyr-N3 is a synthetic peptide compound composed of three amino acids: tert-butoxycarbonyl (Boc)-protected α-aminoisobutyric acid (Aib), tyrosine (Tyr), and an azide group (N3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Aib-Tyr-N3 typically involves solid-phase peptide synthesis (SPPS) using the tert-butoxycarbonyl (Boc) strategy. The process begins with the attachment of the C-terminal amino acid (Tyr) to a solid support resin. The Boc group is used to protect the α-amino group during the synthesis. The synthesis proceeds through a series of coupling and deprotection steps, where each amino acid is sequentially added to the growing peptide chain. The azide group (N3) is introduced at the final step .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Boc-Aib-Tyr-N3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dityrosine or other oxidative derivatives.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

Boc-Aib-Tyr-N3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Aib-Tyr-N3 involves its ability to form stable secondary structures, such as helices and sheets, through hydrogen bonding and hydrophobic interactions. The azide group allows for further functionalization through click chemistry, enabling the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Aib-Tyr-N3 is unique due to the presence of the azide group, which allows for versatile chemical modifications through click chemistry. This feature makes it particularly valuable for applications in bioconjugation and material science .

Properties

CAS No.

61480-00-0

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

IUPAC Name

tert-butyl N-[1-[[(2S)-1-azido-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C18H25N5O5/c1-17(2,3)28-16(27)21-18(4,5)15(26)20-13(14(25)22-23-19)10-11-6-8-12(24)9-7-11/h6-9,13,24H,10H2,1-5H3,(H,20,26)(H,21,27)/t13-/m0/s1

InChI Key

JKEZQHPSVFTAOF-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.